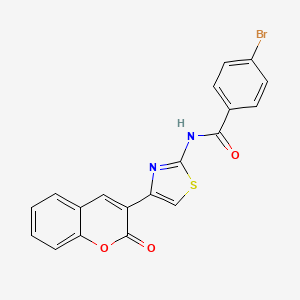![molecular formula C30H28N8O B2525387 4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one CAS No. 902290-56-6](/img/structure/B2525387.png)
4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C30H28N8O and its molecular weight is 516.609. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemical Analysis and Molecular Structures
Research into similar complex molecular structures has utilized single crystal X-ray diffraction to unambiguously establish relative configurations within such compounds. For instance, studies on substituted 2-Aminobicyclo and 2-Aminobicyclo derivatives, which share structural motifs with the compound , have provided insights into their crystal structures and stereochemical assignments (Christensen et al., 2011). These findings highlight the importance of detailed structural analysis in understanding the properties and potential applications of complex molecules.
Sigma Ligands and Neuroreceptor Affinity
Compounds with phenylpiperazine components have been synthesized and evaluated for their high affinity for sigma 1 and sigma 2 binding sites, along with their interactions with serotonin, dopamine, and adrenergic receptors (Perregaard et al., 1995). Such research underlines the potential of structurally complex molecules in the development of neuroactive drugs, suggesting possible areas of application for the target compound in neurological or psychiatric disorder treatments.
Anticonvulsant Activity of Hybrid Compounds
Investigations into hybrid molecules combining chemical fragments of known antiepileptic drugs have revealed broad spectra of activity across preclinical seizure models (Kamiński et al., 2015). This research avenue suggests the potential application of the target compound in developing new treatments for epilepsy and other seizure-related disorders.
Antimicrobial and Tuberculostatic Activities
Phenylpiperazine derivatives have been synthesized and evaluated for their antimicrobial and tuberculostatic activities, indicating the utility of such compounds in combating bacterial infections and tuberculosis (Foks et al., 2004). The structural complexity of the compound could similarly lend itself to applications in the development of novel antimicrobial agents.
Inhibition of Tubulin Polymerization and Anticancer Activity
Derivatives of tricyclic heterocycles, including phenylpiperazine methanones, have shown potent antiproliferative properties and the ability to inhibit tubulin polymerization, suggesting their potential as cancer therapeutics (Prinz et al., 2017). This area of research could be relevant for the target compound, given its structural complexity and potential for bioactivity.
Propiedades
IUPAC Name |
4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N8O/c39-27(36-20-18-35(19-21-36)23-12-5-2-6-13-23)17-9-16-26-32-33-30-37(26)25-15-8-7-14-24(25)29-31-28(34-38(29)30)22-10-3-1-4-11-22/h1-6,10-13,24-25,28-29,31,34H,7-9,14-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOOSFCZJVDTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCN(CC5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

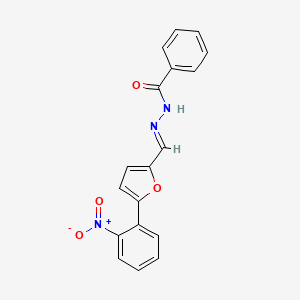
![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)
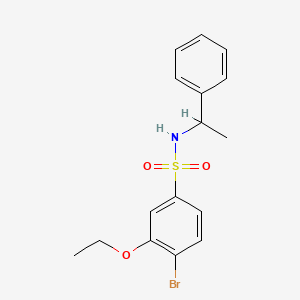
![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)
![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)
![3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2525317.png)
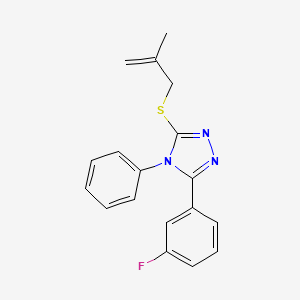
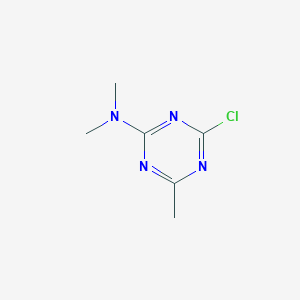
![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)
